![molecular formula C12H10S2 B14341336 Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis- CAS No. 102402-71-1](/img/structure/B14341336.png)
Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,2’-[1,2-bis(methylene)-1,2-ethanediyl]bis- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes two thiophene rings connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several well-known reactions:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophenes.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
On an industrial scale, thiophene derivatives are often synthesized by cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene with a 25-30% yield .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives undergo various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes typically yields dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes, such as 2-bromothiophene.
Scientific Research Applications
Thiophene derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. For example, articaine, a thiophene derivative, acts as a voltage-gated sodium channel blocker, inhibiting nerve signal transmission and providing local anesthesia .
Comparison with Similar Compounds
Thiophene, 2,2’-[1,2-bis(methylene)-1,2-ethanediyl]bis- can be compared to other thiophene derivatives:
Benzothiophene: Similar in structure but contains a fused benzene ring, leading to different electronic properties.
Furan: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
Pyrrole: Contains a nitrogen atom, making it more basic and reactive in different types of chemical reactions.
Conclusion
Thiophene, 2,2’-[1,2-bis(methylene)-1,2-ethanediyl]bis- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in scientific research.
Properties
CAS No. |
102402-71-1 |
|---|---|
Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-(3-thiophen-2-ylbuta-1,3-dien-2-yl)thiophene |
InChI |
InChI=1S/C12H10S2/c1-9(11-5-3-7-13-11)10(2)12-6-4-8-14-12/h3-8H,1-2H2 |
InChI Key |
NQENBSZUCQDNRW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CS1)C(=C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


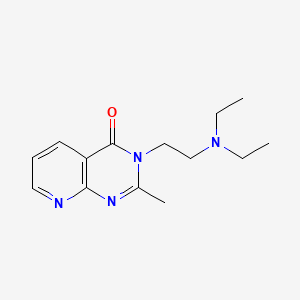
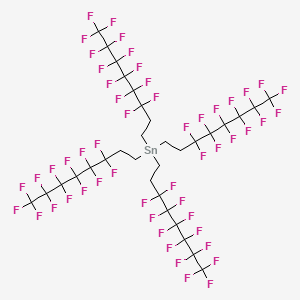
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
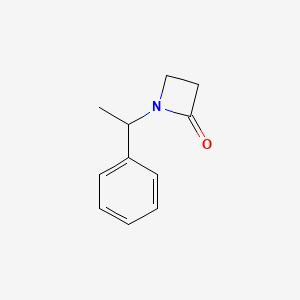
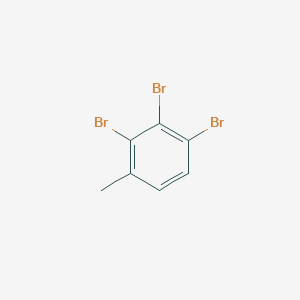
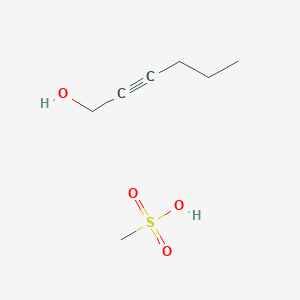

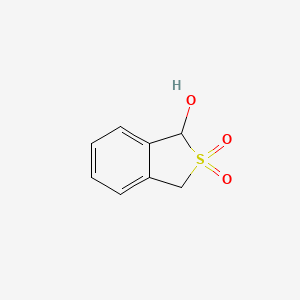
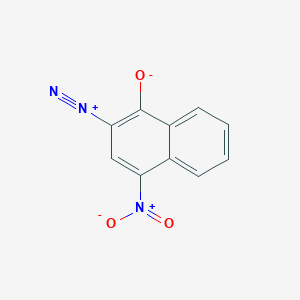
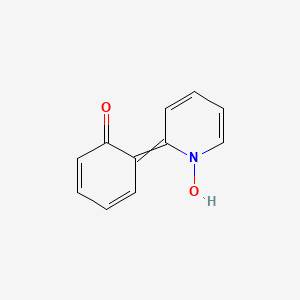
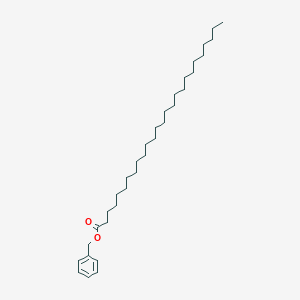
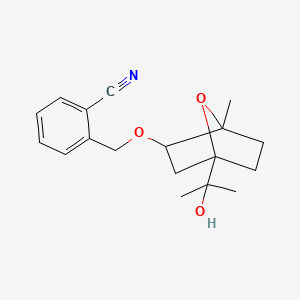
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
